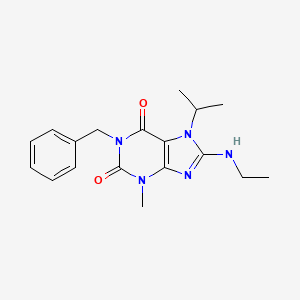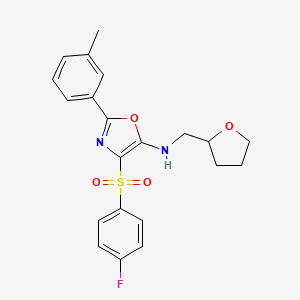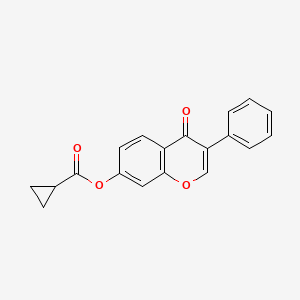![molecular formula C21H29NO2S B2658541 N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide CAS No. 1797025-64-9](/img/structure/B2658541.png)
N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It is a member of the adamantane family of drugs and was first synthesized in the late 1960s. Memantine is a non-competitive NMDA receptor antagonist, which means that it blocks the action of glutamate, a neurotransmitter that is involved in learning and memory.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide:
Pharmaceutical Development
This compound has shown potential in pharmaceutical research, particularly in the development of novel therapeutic agents. Its unique structure, combining adamantane and phenylsulfanyl groups, may contribute to enhanced drug stability and bioavailability. Researchers are exploring its use in creating new medications for treating neurological disorders and infectious diseases .
Neuroprotective Agents
Due to its structural similarity to known neuroprotective compounds, N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide is being investigated for its potential to protect neurons from damage. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antiviral Research
The compound’s adamantane moiety is known for its antiviral properties, particularly against influenza viruses. Researchers are studying its efficacy in inhibiting viral replication and its potential use in developing new antiviral drugs .
Cancer Treatment
N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide is being explored for its anticancer properties. Its ability to interfere with cancer cell proliferation and induce apoptosis makes it a candidate for developing new cancer therapies. Studies are focusing on its effectiveness against various cancer cell lines .
Drug Delivery Systems
The compound’s unique chemical structure allows it to be used in advanced drug delivery systems. Researchers are investigating its potential to enhance the delivery of therapeutic agents to specific target sites within the body, improving the efficacy and reducing the side effects of treatments .
Antioxidant Properties
Studies have shown that N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide exhibits significant antioxidant activity. This property is being leveraged in research aimed at developing treatments for oxidative stress-related conditions, such as cardiovascular diseases and chronic inflammation .
Material Science
Beyond its pharmaceutical applications, this compound is also being studied in the field of material science. Its stability and unique chemical properties make it a candidate for developing new materials with specific desired characteristics, such as enhanced durability or specific reactivity .
Biochemical Research
In biochemical research, N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide is used as a tool to study various biochemical pathways and interactions. Its ability to interact with specific biological targets makes it valuable for understanding complex biological processes and developing new biochemical assays .
Eigenschaften
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2S/c1-24-21(17-10-15-9-16(12-17)13-18(21)11-15)14-22-20(23)7-8-25-19-5-3-2-4-6-19/h2-6,15-18H,7-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBKHGBHZVDWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2658461.png)

![2-Methyl-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2658468.png)

![(2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid](/img/structure/B2658470.png)
![2-[4-(Tetrazol-2-yl)butyl]isoindole-1,3-dione](/img/structure/B2658471.png)



![N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2658478.png)
![N-(2,2-dimethoxyethyl)-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2658479.png)
![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2658480.png)
![1-(4-Chlorophenyl)-2-[[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2658481.png)